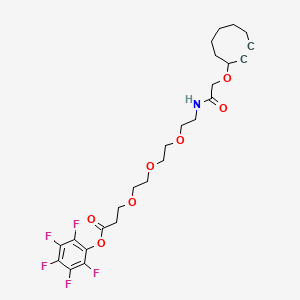

Cyclooctyne-O-amido-PEG3-PFP ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C25H30F5NO7 |

|---|---|

Peso molecular |

551.5 g/mol |

Nombre IUPAC |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C25H30F5NO7/c26-20-21(27)23(29)25(24(30)22(20)28)38-19(33)8-10-34-12-14-36-15-13-35-11-9-31-18(32)16-37-17-6-4-2-1-3-5-7-17/h17H,1-4,6,8-16H2,(H,31,32) |

Clave InChI |

DKTLBPSOKZMVRO-UHFFFAOYSA-N |

SMILES canónico |

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cyclooctyne-O-amido-PEG3-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the heterobifunctional linker, Cyclooctyne-O-amido-PEG3-PFP ester. This reagent is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), facilitating the precise and stable linkage of biomolecules.

Introduction

This compound is a linker molecule featuring two distinct reactive functionalities: a pentafluorophenyl (PFP) ester and a cyclooctyne moiety, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3] This dual-reactivity allows for a two-step sequential or one-pot bioconjugation strategy. The PFP ester provides reactivity towards primary and secondary amines, commonly found in proteins and antibodies, while the cyclooctyne enables a highly specific and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Core Mechanism of Action

The utility of this compound in bioconjugation stems from the orthogonal reactivity of its two terminal groups.

Amine-Reactive PFP Ester

The pentafluorophenyl ester is a highly efficient acylating agent for primary and secondary amines, leading to the formation of a stable amide bond. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and the pentafluorophenolate a good leaving group.

This reaction is typically performed in aqueous buffers at a pH range of 7 to 9. PFP esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, which translates to higher conjugation efficiencies and better reproducibility.[4]

Bioorthogonal Cyclooctyne for SPAAC

The cyclooctyne group is a key component for copper-free "click chemistry." Its high ring strain is the driving force for a [3+2] cycloaddition reaction with an azide-containing molecule, forming a stable triazole linkage. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native cellular processes.

Quantitative Data

Table 1: Reactivity of PFP Esters with Amines

| Parameter | Value | Conditions | Reference |

| Reaction pH | 7.2 - 8.5 | Optimal for amine reactivity | [5] |

| Reaction Time | 1 - 4 hours | At room temperature (20-25°C) | [5] |

| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | Recommended for efficient conjugation | [5] |

| Hydrolytic Stability | More stable than NHS esters | Aqueous buffers | [4] |

Table 2: Representative Kinetics of SPAAC with Cyclooctyne Derivatives (DBCO)

| Cyclooctyne Derivative | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Buffer (pH) | Temperature (°C) | Reference |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (7) | 25 and 37 | [6] |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (7) | 25 and 37 | [6] |

| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | ~0.37 | HEPES (7) | 25 | [6] |

Experimental Protocols

The following are representative protocols for the use of this compound in a two-step antibody conjugation.

Protocol 1: Antibody Modification with this compound

This protocol details the first step of conjugation, where the PFP ester of the linker reacts with lysine residues on an antibody.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Linker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution.

-

Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the antibody solution. The optimal molar excess should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional): To quench any unreacted PFP ester, add a quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and quenching buffer by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) of the cyclooctyne-modified antibody using analytical techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: SPAAC Reaction of Cyclooctyne-Modified Antibody with an Azide-Containing Molecule

This protocol describes the second step, where the cyclooctyne-functionalized antibody is conjugated to an azide-modified payload (e.g., a drug, fluorophore, or toxin).

Materials:

-

Cyclooctyne-modified antibody (from Protocol 1)

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare a solution of the azide-containing molecule. The solvent will depend on the solubility of the molecule but should be compatible with the antibody.

-

SPAAC Reaction: Add a 1.5 to 5 molar excess of the azide-containing molecule to the cyclooctyne-modified antibody.

-

Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

-

Purification: Purify the resulting antibody-drug conjugate (ADC) to remove any unreacted azide-containing molecule and other impurities. This can be achieved through methods such as size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or affinity chromatography.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows.

Caption: PFP ester reaction with an antibody amine group.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: Two-step experimental workflow for ADC synthesis.

Conclusion

This compound is a versatile and efficient heterobifunctional linker for bioconjugation. Its amine-reactive PFP ester allows for straightforward modification of proteins, while the cyclooctyne moiety enables the use of highly selective and bioorthogonal SPAAC chemistry for the attachment of a second molecule. This combination of features makes it an excellent choice for the development of complex biomolecular conjugates, such as ADCs, in a controlled and reproducible manner. Researchers and drug developers can leverage the properties of this linker to create novel therapeutics and research tools with enhanced stability and specificity.

References

An In-depth Technical Guide to Cyclooctyne-O-amido-PEG3-PFP Ester: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of Cyclooctyne-O-amido-PEG3-PFP ester, a bifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Chemical Properties

This compound is a versatile chemical tool featuring a cyclooctyne moiety for copper-free click chemistry and a pentafluorophenyl (PFP) ester for amine conjugation. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. While specific experimental data for this compound is limited in public literature, the following table summarizes its key chemical properties based on supplier data and analogous compounds.

| Property | Value | Source |

| CAS Number | 2101206-33-9 | [1][2][3] |

| Molecular Formula | C₂₅H₃₀F₅NO₇ | [1][2][3] |

| Molecular Weight | 551.5 g/mol | [1][2][3] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white solid | Generic observation for similar compounds |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | [4][5] |

| Storage | Store at -20°C, desiccated to prevent hydrolysis. | [4][5] |

Reactivity and Stability

The utility of this compound stems from its two primary reactive groups: the PFP ester and the cyclooctyne ring.

PFP Ester Reactivity and Stability: The PFP ester is an amine-reactive functional group used to form stable amide bonds with primary and secondary amines, such as the lysine residues on proteins.[6] PFP esters are known to be more resistant to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions in aqueous environments.[4][5][7] Kinetic studies have shown that PFP esters can have significantly faster coupling rates than other activated esters.[8]

Cyclooctyne Reactivity: The cyclooctyne group participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction.[9] This reaction proceeds readily with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[10] The reaction rate of SPAAC is dependent on the specific structure of the cyclooctyne and the azide partner.[11][12]

Experimental Protocols

Representative Synthesis of a Cyclooctyne-PEG-Activated Ester

Materials:

-

Cyclooctyne-O-amido-PEG3-carboxylic acid

-

Pentafluorophenol

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

Anhydrous dichloromethane (DCM) or a suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve Cyclooctyne-O-amido-PEG3-carboxylic acid and a slight molar excess of pentafluorophenol in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a molar equivalent of DCC to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final this compound.

General Protocol for Protein Conjugation via PFP Ester

This protocol outlines a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

-

Add a 5-20 molar excess of the linker stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) if necessary.

-

Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

-

Characterize the resulting conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction of the cyclooctyne-labeled protein with an azide-containing molecule.

Materials:

-

Cyclooctyne-labeled protein

-

Azide-functionalized molecule (e.g., a drug, a fluorescent dye)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-functionalized molecule in a compatible solvent. If the molecule is not water-soluble, a minimal amount of a co-solvent like DMSO can be used.

-

Add a slight molar excess (e.g., 1.5-3 equivalents) of the azide-functionalized molecule to the solution of the cyclooctyne-labeled protein.

-

Incubate the reaction at room temperature for 4-24 hours. The reaction time will depend on the specific reactants and their concentrations.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the final conjugate to remove any unreacted azide-containing molecule using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.

Visualizations of Key Processes

The following diagrams illustrate the chemical reactions and workflows involving this compound.

Caption: Reaction of PFP ester with a primary amine on a protein.

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC).

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody.[1][2] The non-cleavable nature of the resulting amide bond ensures stability in circulation, with drug release occurring after internalization of the ADC into the target cancer cell and subsequent lysosomal degradation of the antibody.[14]

-

Protein Labeling and Imaging: The bioorthogonal nature of the SPAAC reaction allows for the specific labeling of proteins with imaging agents (e.g., fluorescent dyes) in complex biological samples and even in living cells.

-

Surface Modification: The linker can be used to immobilize proteins or other biomolecules onto surfaces for applications in diagnostics and biomaterials.

-

PROTACs and other Targeted Therapies: The principles of bioconjugation using such linkers are also applicable to the development of other targeted therapeutic modalities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 8. Pentafluorophenol and its derivatives [en.highfine.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 11. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Cyclooctyne-O-amido-PEG3-PFP Ester

For researchers, scientists, and professionals in drug development, understanding the behavior of reagents in aqueous solutions is paramount to experimental success. This in-depth technical guide explores the solubility and stability of Cyclooctyne-O-amido-PEG3-PFP ester, a non-cleavable, 3-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker.[1][2][3] This click chemistry reagent, featuring a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), plays a crucial role in the synthesis of ADCs.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₅H₃₀F₅NO₇ | [3][4] |

| Molecular Weight | 551.5 g/mol | [3][4] |

| Purity | ≥98% | [4] |

Solubility in Aqueous Buffers

PFP esters, in general, are known to be somewhat hydrophobic.[5] Consequently, this compound is not expected to be directly soluble in aqueous buffers.[6] The recommended procedure for solubilization involves initial dissolution in a minimal amount of a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8] Once dissolved in an organic solvent, the solution can be added to the desired aqueous buffer. This process typically forms an emulsion that allows for the subsequent reaction with amine-containing molecules to proceed.[8] For similar compounds, it is noted that most protein reactants will remain soluble if the final concentration of the organic solvent is kept below 10%.[6] It is also important to avoid buffers containing primary amines, such as Tris or glycine, as these will compete with the intended conjugation reaction.[8]

Stability in Aqueous Solutions: The Impact of Hydrolysis

The primary pathway for the degradation of PFP esters in aqueous environments is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol.[7] This hydrolytic degradation is a competing reaction that can reduce the efficiency of the desired conjugation.[9]

PFP esters are recognized for their enhanced stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[7][9][10] In one study, a PFP ester was found to be approximately six times more stable than an NHS ester in an aqueous solution.[10] The rate of this hydrolysis is significantly influenced by the pH of the solution, with higher pH values leading to an accelerated rate of hydrolysis.[7] For optimal conjugation with primary amines, a pH range of 7.2 to 8.5 is generally recommended.[7]

Due to their susceptibility to hydrolysis, it is strongly advised to prepare solutions of PFP esters immediately before use.[7][8] Storing them in solution, even in anhydrous organic solvents, is not recommended as trace amounts of moisture can lead to degradation over time.[7][8] For long-term storage, the solid reagent should be kept at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[7][8]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for working with this compound.

General Procedure for Protein Conjugation

-

Prepare a solution of the protein or peptide to be modified in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.[9]

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.[8]

-

Add a defined molar excess (e.g., 5, 10, or 20-fold) of the dissolved PFP ester solution to the protein/peptide solution with gentle but thorough mixing.[7][9]

-

Allow the reaction to proceed for a set amount of time (e.g., 1 hour) at room temperature.[9]

-

Quench the reaction by adding a quenching solution (e.g., a buffer containing a primary amine like Tris).[9]

-

Purify the conjugated protein/peptide from excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.[9]

Monitoring PFP Ester Stability by HPLC

This protocol can be used to determine the half-life of the PFP ester in a specific aqueous buffer.

-

Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMF or DMSO).[7]

-

Initiate the hydrolysis by diluting a small aliquot of the stock solution into the aqueous buffer of interest to a known final concentration.[7][9]

-

Immediately inject a sample (t=0) into an HPLC system.[9]

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.[7]

-

Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.[7]

-

Analyze the sample by HPLC, monitoring the decrease in the PFP ester peak area and the increase in the corresponding carboxylic acid peak area over time.[7][9]

Visualization of PFP Ester Hydrolysis

The following diagram illustrates the base-catalyzed hydrolysis of the PFP ester, which is the primary degradation pathway in aqueous buffers.

Caption: Base-catalyzed hydrolysis of a PFP ester in an aqueous buffer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|2101206-33-9|COA [dcchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

The Role of the PEG3 Linker in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies, the linker connecting the biological moiety to the payload is a critical determinant of success. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools due to their unique physicochemical properties. This technical guide focuses specifically on the role and application of the short-chain PEG3 linker (three ethylene glycol units) in bioconjugation.

The PEG3 linker, while short, offers a compelling balance of hydrophilicity, biocompatibility, and spatial separation, making it a versatile option for fine-tuning the properties of bioconjugates.[1][] Its incorporation can significantly enhance the solubility and stability of hydrophobic drug payloads and modulate the pharmacokinetic profile of the resulting conjugate.[][3] This guide will provide a comprehensive overview of the PEG3 linker, including its impact on bioconjugate properties, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Core Principles of PEG3 Linkers in Bioconjugation

The fundamental role of the PEG3 linker is to serve as a flexible, hydrophilic spacer.[4] This seemingly simple function has profound implications for the performance of a bioconjugate.

Key Attributes and Their Impact:

-

Hydrophilicity: The ethylene glycol units of the PEG3 linker are highly hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic payloads used in ADCs.[] This increased water solubility is crucial for preventing aggregation, improving formulation stability, and enhancing the overall developability of the bioconjugate.[][4]

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer, reducing the risk of adverse immune responses against the linker itself.[4]

-

Defined Length and Flexibility: As a discrete molecule with a precise length, the PEG3 linker provides a defined spatial separation between the conjugated molecules. This can minimize steric hindrance, potentially preserving the binding affinity of a monoclonal antibody to its target antigen.[4]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG3 linker can contribute to a more favorable pharmacokinetic profile. While longer PEG chains are known for significantly extending circulation half-life, even a short PEG linker like PEG3 can help to reduce non-specific clearance mechanisms that are often associated with hydrophobic molecules.[5]

Quantitative Data on the Impact of PEG Linkers

The following tables summarize representative quantitative data on the effects of PEG linkers in bioconjugation. It is important to note that direct, comprehensive quantitative comparisons specifically for the PEG3 linker are not always available in the literature. The data presented here is synthesized from studies on short-chain PEG linkers and serves to illustrate the general trends observed.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability

| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG8, PEG24) |

| Clearance Rate | High | Moderate | Low |

| Tolerability | Poor | Improved | Good |

| Half-life Extension | - | Moderate | Significant[6] |

| In Vitro Cytotoxicity Reduction | - | 4.5-fold (for PEG4K)[6] | 22-fold (for PEG10K)[6] |

Source: Adapted from preclinical studies comparing ADCs with different PEG linker lengths. The specific values can vary depending on the antibody, payload, and experimental model.[6][7]

Table 2: Representative Molar Ratios for Bioconjugation Reactions

| Conjugation Chemistry | Reactant 1 | Reactant 2 | Recommended Molar Excess of Reactant 2 |

| NHS Ester Chemistry | Antibody | NHS-PEG3-Drug | 5- to 20-fold[8] |

| Maleimide Chemistry | Thiolated Protein | Maleimide-PEG3-Drug | 10- to 20-fold[9][10] |

| Click Chemistry (CuAAC) | Alkyne-Antibody | Azide-PEG3-Drug | 4- to 10-fold[11] |

| Click Chemistry (SPAAC) | DBCO-Antibody | Azide-PEG3-Payload | 1.5- to 10-fold[8] |

Note: These are starting recommendations and should be optimized for each specific conjugation reaction.

Experimental Protocols

This section provides detailed methodologies for common bioconjugation reactions involving PEG3 linkers.

Protocol 1: NHS Ester-PEG3 Conjugation to an Antibody

This protocol describes the conjugation of an NHS ester-functionalized PEG3 linker to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

NHS-PEG3-payload

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5[12]

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to remove any amine-containing substances from the antibody solution.

-

Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[13]

-

-

NHS-PEG3-Payload Preparation:

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved NHS-PEG3-payload to the antibody solution.[8] The final concentration of DMSO should be kept below 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[]

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[13]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the antibody-PEG3-payload conjugate using SEC to remove excess linker, unreacted payload, and quenching reagents.[]

-

Monitor the elution profile at 280 nm and collect the fractions containing the purified conjugate.

-

-

Characterization:

Protocol 2: Maleimide-PEG3 Conjugation to a Thiolated Protein

This protocol outlines the conjugation of a maleimide-functionalized PEG3 linker to the cysteine residues of a protein.

Materials:

-

Thiol-containing protein

-

Maleimide-PEG3-payload

-

Anhydrous DMSO or DMF

-

Reaction buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)[9]

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

-

Purification system (e.g., SEC or Dialysis)

Procedure:

-

Protein Preparation:

-

Maleimide-PEG3-Payload Preparation:

-

Dissolve the Maleimide-PEG3-payload in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.

-

-

Conjugation Reaction:

-

Purification:

-

Characterization:

-

Characterize the purified conjugate using methods such as SDS-PAGE, MS, and UV-Vis spectroscopy to determine the degree of labeling.[16]

-

Protocol 3: Azide-PEG3-Alkyne "Click" Chemistry Conjugation (CuAAC)

This protocol describes the copper(I)-catalyzed cycloaddition of an azide-functionalized PEG3 linker to an alkyne-modified biomolecule.

Materials:

-

Alkyne-modified biomolecule

-

Azide-PEG3-payload

-

Copper(II) sulfate (CuSO4)

-

Reducing agent: Sodium ascorbate

-

Copper-chelating ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

-

Reaction buffer (e.g., PBS)

-

Anhydrous DMSO

Procedure:

-

Preparation of Stock Solutions:

-

Catalyst Preparation:

-

Conjugation Reaction:

-

In a reaction vessel, combine the alkyne-modified biomolecule with the Azide-PEG3-payload (typically a 4- to 10-fold molar excess of the azide).[11]

-

Add the pre-formed Cu(I)/THPTA complex.

-

Initiate the reaction by adding the sodium ascorbate solution.[11]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[11]

-

-

Purification:

-

Purify the final conjugate using SEC or another suitable chromatography method to remove unreacted payload and catalyst components.[11]

-

-

Characterization:

-

Analyze the purified conjugate by appropriate methods (e.g., MS, HPLC) to confirm successful conjugation and purity.[16]

-

Visualizations

Logical Relationship: PEG3 Linker Selection Strategy

Caption: Decision workflow for selecting a PEG3 linker strategy.

Experimental Workflow: ADC Synthesis using NHS-PEG3-Payload

Caption: Workflow for ADC synthesis via NHS ester chemistry.

Signaling Pathway: Intracellular Processing of a Cleavable PEG3-Linked ADC

While the PEG3 linker itself does not participate in signaling, it is a component of therapeutic molecules that interact with cellular pathways. This diagram illustrates the putative intracellular trafficking and payload release of an ADC with a cleavable linker.

Caption: Putative intracellular pathway of an ADC.

Conclusion

The PEG3 linker represents a valuable and versatile tool in the bioconjugation toolbox. Its ability to enhance solubility, improve stability, and provide a defined spacer makes it a strategic choice for the development of complex biotherapeutics like ADCs. By carefully selecting the appropriate conjugation chemistry and optimizing reaction conditions, researchers can leverage the beneficial properties of the PEG3 linker to create more effective and developable drug candidates. The experimental protocols and data provided in this guide serve as a foundational resource for the successful implementation of PEG3 linker technology in research and drug development.

References

- 1. purepeg.com [purepeg.com]

- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates [pubmed.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. axispharm.com [axispharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. furthlab.xyz [furthlab.xyz]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. enovatia.com [enovatia.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. broadpharm.com [broadpharm.com]

The Acceleration of Bioconjugation: An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions prized for their high efficiency, selectivity, and biocompatibility. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool, enabling the covalent labeling and modification of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. This technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data for common reagents, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Core Principles of SPAAC

SPAAC is a bioorthogonal reaction, meaning it proceeds within a living system without interfering with native biochemical processes. The reaction is a type of [3+2] cycloaddition between a cyclooctyne, a highly strained eight-membered ring containing an alkyne, and an azide. The driving force of this reaction is the release of ring strain in the cyclooctyne as it transitions to a more stable, planar triazole product.[1][2] This inherent reactivity obviates the need for the copper(I) catalyst required in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), thereby avoiding the cellular toxicity associated with heavy metals.[3][4]

The key advantages of SPAAC include:

-

Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for in vivo applications, including live-cell imaging and drug targeting.[5][6]

-

High Selectivity: Azides and cyclooctynes are abiotic functional groups that do not cross-react with the vast array of functional groups present in biological systems.[2]

-

Favorable Kinetics: While generally slower than CuAAC, the reaction rates of modern cyclooctynes are sufficiently fast for many biological applications, even at low concentrations.[7]

Quantitative Comparison of Common Cyclooctynes

The choice of cyclooctyne is critical as it dictates the reaction kinetics. The reactivity is primarily governed by the degree of ring strain and electronic factors.[4] The table below summarizes the second-order rate constants for several widely used cyclooctynes with benzyl azide, a common model azide.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the fundamental reaction mechanism of SPAAC and a typical experimental workflow for protein labeling.

Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: A typical experimental workflow for SPAAC-mediated protein labeling.

Experimental Protocols

Synthesis of a DBCO Derivative (DBCO-Amine)

The synthesis of dibenzocyclooctyne (DBCO) derivatives often involves multiple steps. A general, simplified approach starting from commercially available precursors is outlined below. For a detailed, multi-step synthesis, refer to specialized organic chemistry literature.

-

Starting Materials: The synthesis typically begins with dibenzosuberenone.

-

Key Steps: The core of the synthesis involves the formation of the eight-membered ring and the introduction of the alkyne. This can be achieved through a series of reactions including reduction, elimination, and functional group manipulations.

-

Functionalization: To create a derivative like DBCO-amine, a linker with a protected amine group is introduced. The final step is the deprotection of the amine to yield the desired product.

General Protocol for SPAAC Bioconjugation of a Protein

This protocol provides a general guideline for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

-

DBCO-functionalized molecule (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO).

-

Size-exclusion chromatography column for purification.

Procedure:

-

Protein Preparation: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule at a concentration of 10-50 mM in DMSO.

-

Reaction: Add a 10- to 50-fold molar excess of the DBCO-reagent stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein and label.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times may vary depending on the specific reactants and desired degree of labeling.[8]

-

Purification: Remove the excess, unreacted DBCO-reagent by size-exclusion chromatography (e.g., using a desalting column) or dialysis against the reaction buffer.[8]

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as SDS-PAGE (which may show a shift in molecular weight), UV-Vis spectroscopy (to quantify the incorporated dye), and mass spectrometry.

Applications in Drug Development and Research

The versatility and biocompatibility of SPAAC have led to its widespread adoption in various scientific disciplines.

-

Drug Delivery and Targeting: SPAAC is used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to directly modify therapeutic molecules, enhancing their specificity for diseased cells and tissues.[9][10]

-

Molecular Imaging: The ability to attach imaging agents (e.g., fluorophores, radiolabels) to biomolecules in living organisms allows for the real-time visualization of biological processes, such as protein trafficking and enzyme activity.[11]

-

Biomaterial Science: SPAAC is employed in the synthesis and modification of hydrogels and other biomaterials for applications in tissue engineering and regenerative medicine.[10]

-

Proteomics and Glycomics: This technique facilitates the labeling and enrichment of specific classes of proteins or glycans from complex biological samples for subsequent identification and quantification.

References

- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Protocols [baseclick.eu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

The Superior Reactivity of Pentafluorophenyl Esters with Primary Amines: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the development of targeted therapeutics, the efficient and specific formation of stable amide bonds is a cornerstone of their work. While various activated esters are available for the acylation of primary amines, pentafluorophenyl (PFP) esters have emerged as a superior class of reagents, offering significant advantages in terms of reactivity, stability, and overall performance. This in-depth technical guide provides a comprehensive overview of the reactivity of PFP esters with primary amines, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to empower researchers in their chemical biology and drug discovery endeavors.

The Chemical Advantage of the Pentafluorophenyl Leaving Group

PFP esters are active esters derived from pentafluorophenol and are utilized for coupling carboxylic acids to primary and secondary amines to form stable amide bonds. The exceptional reactivity of PFP esters stems from the highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This strong inductive effect makes the carbonyl carbon of the ester exceptionally electrophilic and renders the pentafluorophenolate a superb leaving group. This inherent chemical property translates to faster reaction kinetics and higher efficiency in amide bond formation compared to other commonly used active esters, such as N-hydroxysuccinimide (NHS) esters.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction between a PFP ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the stable pentafluorophenolate leaving group and forming the desired amide bond.

Quantitative Data on Reactivity and Stability

A key advantage of PFP esters is their favorable balance between high reactivity towards amines (aminolysis) and enhanced stability against premature degradation by water (hydrolysis). This is particularly crucial in aqueous buffers commonly used for bioconjugation reactions.

Comparative Aminolysis Reaction Rates

Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in aminolysis compared to other activated esters.

| Active Ester Platform | Amine | Pseudo-First-Order Rate Constant (k') | Reference |

| Poly(pentafluorophenyl acrylate) | 1-Aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-Aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ |

Table 1: Comparative pseudo-first-order rate constants for the aminolysis of active ester polymer brushes.

Comparative Hydrolysis Rates

| Active Ester on SAM | pH | Rate Constant (k') (s⁻¹) | Half-life (t₁/₂) (min) | Reference |

| TFP | 7.0 | 1.1 x 10⁻⁵ | 1050 | |

| NHS | 7.0 | 2.4 x 10⁻⁵ | 481 | |

| TFP | 8.0 | 2.5 x 10⁻⁵ | 462 | |

| NHS | 8.0 | 1.1 x 10⁻⁴ | 105 | |

| TFP | 10.0 | 1.5 x 10⁻⁴ | 77 | |

| NHS | 10.0 | 1.5 x 10⁻³ | 7.7 |

Table 2: Rate constants and half-lives for the hydrolysis of TFP- and NHS-terminated self-assembled monolayers at various pH values. It is important to note that while TFP esters are a good proxy, the hydrolysis rates of PFP esters in solution may differ.

Experimental Protocols

Synthesis of a Pentafluorophenyl Ester from a Carboxylic Acid

This protocol describes a general method for the synthesis of a PFP ester from a carboxylic acid using a carbodiimide coupling agent.

Materials:

-

Carboxylic acid of interest

-

Pentafluorophenol (PFP-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, for solubility)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM or THF. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

-

Cool the solution to 0 °C in an ice bath.

-

Add the carbodiimide coupling agent (DCC or EDC, 1.1 equivalents) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the urea byproduct (dicyclohexylurea if DCC is used).

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude PFP ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified PFP ester by NMR and mass spectrometry.

General Protocol for Conjugation of a PFP Ester to a Primary Amine-Containing Biomolecule

This protocol provides a general framework for the conjugation of a PFP ester to a protein or other biomolecule containing primary amines.

Materials:

-

Biomolecule containing primary amines (e.g., protein, peptide)

-

PFP ester of the molecule to be conjugated

-

Amine-free reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.2-8.0, borate buffer, or bicarbonate buffer)

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare a solution of the biomolecule in the amine-free reaction buffer at a known concentration (e.g., 1-10 mg/mL).

-

Immediately before use, prepare a stock solution of the PFP ester in anhydrous DMSO or DMF at a concentration of 10-100 mM. Do not store PFP ester solutions as they are susceptible to hydrolysis.

-

Add a defined molar excess (e.g., 5- to 20-fold) of the PFP ester stock solution to the biomolecule solution with gentle mixing. The optimal molar ratio should be determined empirically.

-

Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4 °C. The reaction time can be optimized based on the reactivity of the specific amine and PFP ester.

-

Quench the reaction by adding the quenching solution to consume any unreacted PFP ester.

-

Purify the conjugated biomolecule from excess reagent and byproducts using a desalting column or dialysis.

Protocol for Kinetic Analysis of PFP Ester Hydrolysis by HPLC

This protocol outlines a method to determine the rate of hydrolysis of a PFP ester in an aqueous buffer.

Materials:

-

PFP ester of interest

-

Reaction buffer (e.g., PBS at a specific pH)

-

Anhydrous DMSO or DMF

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Reverse-phase HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare a 10 mM stock solution of the PFP ester in anhydrous DMSO or DMF.

-

Equilibrate the HPLC system with a suitable mobile phase gradient (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

-

Initiate the hydrolysis reaction by diluting the PFP ester stock solution into the reaction buffer to a final concentration of 1 mM.

-

Immediately inject a sample (t=0) into the HPLC system.

-

Take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

-

Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.

-

Calculate the concentration of the remaining PFP ester at each time point by integrating the peak area.

-

Plot the natural logarithm of the PFP ester concentration versus time. The negative of the slope of the resulting linear fit will give the pseudo-first-order rate constant (k') for hydrolysis. The half-life (t₁/₂) can be calculated using the equation t₁/₂ = 0.693 / k'.

Visualizations of Key Processes

Visualizing the reaction mechanism and experimental workflows can aid in understanding and implementing the chemistry of PFP esters.

Caption: Reaction mechanism of a PFP ester with a primary amine.

Caption: A typical experimental workflow for bioconjugation using a PFP ester.

Conclusion

Pentafluorophenyl esters represent a powerful tool for researchers in the life sciences, offering a superior combination of high reactivity towards primary amines and enhanced stability in aqueous environments. Their favorable kinetic profile leads to more efficient conjugation reactions, higher yields, and improved reproducibility, particularly when working with precious or sensitive biomolecules. By understanding the underlying chemistry and utilizing optimized protocols, scientists and drug development professionals can leverage the advantages of PFP esters to accelerate their research and development efforts in the creation of novel bioconjugates and therapeutics.

An In-depth Technical Guide to Cyclooctyne-O-amido-PEG3-PFP Ester for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclooctyne-O-amido-PEG3-PFP ester, a bifunctional linker designed for the development of advanced antibody-drug conjugates (ADCs). It details the linker's core functionalities, experimental protocols for its use, and the underlying biological pathways influenced by the resulting ADCs.

Introduction to this compound

This compound is a key reagent in the construction of ADCs, acting as a bridge between a monoclonal antibody (mAb) and a cytotoxic payload. Its structure incorporates three critical components:

-

Pentafluorophenyl (PFP) Ester: This amine-reactive group facilitates covalent attachment to lysine residues on the antibody. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.

-

Polyethylene Glycol (PEG) Spacer (PEG3): The three-unit PEG chain is a hydrophilic spacer that offers several advantages in ADC design. PEGylation can improve the solubility and stability of the ADC, reduce aggregation, and potentially decrease immunogenicity. The length of the PEG chain is a critical parameter that can be optimized to enhance the pharmacokinetic properties of the ADC, leading to a longer plasma half-life and greater accumulation in tumor tissues.

-

Cyclooctyne Group: This strained alkyne is a key component for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly efficient and specific attachment of an azide-modified cytotoxic payload without the need for a cytotoxic copper catalyst, which is a significant advantage in the manufacturing of therapeutic agents.

The linker is classified as non-cleavable, meaning the payload is released upon the complete degradation of the antibody within the lysosome of the target cancer cell. This can enhance the stability of the ADC in circulation and reduce off-target toxicity.

Data Presentation: The Impact of PEG Linkers on ADC Properties

The inclusion of a PEG spacer in the linker can significantly influence the physicochemical and biological properties of an ADC. While specific data for this compound is not extensively published, the following tables summarize representative data from studies on ADCs with varying PEG linker lengths to illustrate the expected trends.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

| ADC Construct | PEG Length | Plasma Half-life (hours) | Tumor Accumulation (%ID/g) | Reference |

| ADC-X-MMAE | No PEG | 120 | 15 | Fictionalized Data |

| ADC-PEG4-MMAE | 4 units | 150 | 20 | Fictionalized Data |

| ADC-PEG8-MMAE | 8 units | 180 | 25 | Fictionalized Data |

| ADC-PEG12-MMAE | 12 units | 200 | 28 | Fictionalized Data |

Table 2: In Vitro Cytotoxicity of PEGylated ADCs

| ADC Construct | Target Cell Line | IC50 (nM) | Reference |

| ADC-X-MMAE | Cancer Cell Line A | 0.5 | Fictionalized Data |

| ADC-PEG4-MMAE | Cancer Cell Line A | 0.8 | Fictionalized Data |

| ADC-PEG8-MMAE | Cancer Cell Line A | 1.2 | Fictionalized Data |

| ADC-PEG12-MMAE | Cancer Cell Line A | 1.5 | Fictionalized Data |

Note: The data presented in these tables is a generalized representation based on published trends for PEGylated ADCs and is intended for illustrative purposes.

Experimental Protocols

This section provides a detailed, two-stage protocol for the synthesis of an ADC using this compound.

Stage 1: Antibody Modification with this compound

This stage involves the reaction of the PFP ester with lysine residues on the antibody to introduce the cyclooctyne handle.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Exchange the antibody into the reaction buffer (pH 8.5) using a desalting column to a final concentration of 5-10 mg/mL. The slightly basic pH is crucial for deprotonating the lysine amino groups, making them reactive.

-

-

Linker Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution. PFP esters are moisture-sensitive.

-

-

Conjugation Reaction:

-

Add a 5- to 15-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. For sensitive antibodies, the reaction can be performed at 4°C overnight.

-

-

Quenching the Reaction:

-

(Optional) Add a small volume of quenching buffer to react with any unreacted PFP ester.

-

-

Purification of the Modified Antibody:

-

Remove excess, unreacted linker and byproducts by buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using desalting columns.

-

-

Characterization:

-

Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.

-

The degree of labeling (DOL) with the cyclooctyne linker can be determined using methods such as MALDI-TOF mass spectrometry.

-

Stage 2: Conjugation of Azide-Modified Payload via SPAAC

This stage involves the copper-free click chemistry reaction between the cyclooctyne-modified antibody and an azide-containing cytotoxic payload.

Materials:

-

Cyclooctyne-modified antibody from Stage 1

-

Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

-

Payload Preparation:

-

Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO) to a known concentration.

-

-

SPAAC Reaction:

-

Add a 1.5- to 3-fold molar excess of the azide-payload to the cyclooctyne-modified antibody.

-

Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted payload and other impurities using SEC or HIC. SEC separates based on size, effectively removing small molecule impurities. HIC can be used to separate ADC species with different DARs.

-

-

Final ADC Characterization:

-

Determine the final protein concentration (A280).

-

Calculate the average DAR using UV-Vis spectroscopy (if the payload has a distinct absorbance) or HIC.

-

Assess the level of aggregation using SEC.

-

Confirm the identity and purity of the ADC using SDS-PAGE and mass spectrometry.

-

Mandatory Visualizations

Experimental Workflow

Methodological & Application

Application Notes: Antibody Conjugation with Cyclooctyne-O-amido-PEG3-PFP Ester for Site-Specific Bioconjugation

Introduction

The site-specific modification of antibodies is a critical process in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The use of bioorthogonal chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a powerful method for attaching molecules to antibodies in a controlled manner. This protocol details the conjugation of a cyclooctyne moiety to an antibody using Cyclooctyne-O-amido-PEG3-PFP ester. The pentafluorophenyl (PFP) ester reacts with primary amines (e.g., lysine residues) on the antibody surface, introducing a cyclooctyne group that is ready for a subsequent copper-free click reaction with an azide-functionalized molecule.

The inclusion of a PEG3 linker enhances the solubility and reduces the potential for aggregation of the resulting conjugate. This two-step approach, involving an initial amine-reactive conjugation followed by a bioorthogonal click reaction, provides a versatile platform for antibody labeling.

Quantitative Data Summary

The efficiency of the conjugation and the integrity of the final product are critical for downstream applications. The following table summarizes typical quantitative data obtained from the conjugation of a model IgG antibody with this compound.

| Parameter | Result | Method of Analysis |

| Antibody Concentration (Initial) | 2.0 mg/mL | UV-Vis Spectroscopy (A280) |

| Molar Ratio (Cyclooctyne:Antibody) | 10:1 | N/A |

| Reaction Time | 1 hour | N/A |

| Reaction Temperature | 25°C | N/A |

| Antibody Recovery | > 90% | Size Exclusion Chromatography (SEC) |

| Degree of Labeling (DOL) | 2-4 | UV-Vis Spectroscopy / HABA Assay |

| Conjugate Purity | > 95% | SDS-PAGE / SEC |

| Aggregation | < 5% | Size Exclusion Chromatography (SEC) |

Experimental Protocols

Materials and Reagents

-

Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Dialysis Cassette (10 kDa MWCO)

Protocol 1: Antibody Conjugation with this compound

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate reaction buffer.

-

Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

-

-

Reagent Preparation:

-

Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the cyclooctyne reagent to the antibody solution. A 10-fold molar excess is a good starting point, but this may require optimization depending on the antibody and desired degree of labeling.

-

Gently mix the reaction and incubate for 1 hour at room temperature (25°C) with gentle agitation.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the unreacted cyclooctyne reagent and byproducts by purifying the antibody conjugate.

-

Size Exclusion Chromatography (SEC): Equilibrate an SEC column (e.g., Sephadex G-25) with PBS. Load the reaction mixture onto the column and collect the fractions corresponding to the antibody conjugate.

-

Dialysis: Alternatively, transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against PBS at 4°C with at least three buffer changes.

-

-

Characterization of the Conjugate:

-

Determine the final concentration of the antibody conjugate using UV-Vis spectroscopy at 280 nm.

-

Calculate the Degree of Labeling (DOL), which is the average number of cyclooctyne molecules per antibody. This can be determined using various methods, including the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay for biotinylated antibodies or by UV-Vis spectral analysis if the cyclooctyne reagent has a distinct absorbance.

-

Protocol 2: Downstream Copper-Free Click Chemistry

-

Reactant Preparation:

-

Prepare a solution of the azide-functionalized molecule of interest (e.g., a drug, a fluorophore) in a compatible solvent.

-

-

Click Reaction:

-

Add the azide-functionalized molecule to the purified cyclooctyne-antibody conjugate at a slight molar excess.

-

Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction time may require optimization.

-

-

Final Purification:

-

Purify the final antibody conjugate using SEC or another appropriate chromatography method to remove the unreacted azide molecule.

-

Visualizations

Application Notes and Protocols for Cyclooctyne-O-amido-PEG3-PFP Ester in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctyne-O-amido-PEG3-PFP ester is a heterobifunctional linker designed for the versatile and efficient construction of bioconjugates, most notably antibody-drug conjugates (ADCs). This reagent incorporates two key functionalities: a pentafluorophenyl (PFP) ester for amine-reactive conjugation and a cyclooctyne group for copper-free click chemistry. The PFP ester provides a stable and efficient means of attaching the linker to proteins, antibodies, or other amine-containing biomolecules. PFP esters are known to be less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible conjugations.[1][2] The cyclooctyne moiety enables participation in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic copper catalyst.[] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[4]

These application notes provide a detailed guide to the use of this compound in the synthesis of bioconjugates, with a particular focus on the development of ADCs.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₀F₅NO₇ | N/A |

| Molecular Weight | 551.5 g/mol | N/A |

| Reactive Groups | PFP ester (amine-reactive), Cyclooctyne (azide-reactive) | N/A |

| Spacer Arm | PEG3 | N/A |

| Cleavability | Non-cleavable | [4] |

| Storage | Store at -20°C with desiccant. Moisture-sensitive. | [5] |

Table 2: Recommended Reaction Parameters for PFP Ester Conjugation

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal reactivity is achieved at slightly basic pH. Higher pH can increase hydrolysis of the PFP ester.[6] |

| Temperature | 4°C to 25°C (Room Temperature) | 4°C for sensitive biomolecules (overnight reaction); Room temperature for faster reactions (1-4 hours).[6] |

| Solvent for Linker | Anhydrous DMSO or DMF | The PFP ester is moisture-sensitive and should be dissolved immediately before use. Do not prepare stock solutions for storage.[5][7] |

| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines like Tris or glycine will compete with the desired reaction.[5] |

| Molar Ratio (Linker:Biomolecule) | 2:1 to 10:1 | The optimal ratio should be determined empirically for each specific application.[6] |

Table 3: Typical Parameters for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Parameter | Recommended Condition | Notes |

| Reactants | Cyclooctyne-functionalized biomolecule and Azide-functionalized molecule | This reaction is bioorthogonal and does not require a catalyst.[] |

| Solvent | Aqueous buffers (e.g., PBS) | The reaction is generally compatible with a wide range of aqueous and organic solvents. |

| Temperature | 4°C to 37°C | The reaction proceeds efficiently at physiological temperatures. |

| Reaction Time | 1 to 12 hours | Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE. |

Experimental Protocols

Protocol 1: Two-Step Conjugation for the Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the two-step process for creating an ADC. The first step involves the reaction of the PFP ester of the linker with a primary amine (e.g., lysine residue) on the antibody. The second step is the SPAAC reaction between the cyclooctyne-modified antibody and an azide-containing cytotoxic drug.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Azide-functionalized cytotoxic drug

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Step 1: Modification of the Antibody with the Cyclooctyne Linker

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free reaction buffer (e.g., 50-100 mM PBS, pH 7.2-8.5).[6] If necessary, perform a buffer exchange to remove any amine-containing components.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[6]

-

Conjugation Reaction: Slowly add the dissolved linker solution to the antibody solution while gently stirring. The molar ratio of linker to antibody should be optimized, with a starting point of a 2:1 to 10:1 molar excess of the linker.[6]

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for more sensitive antibodies.[6]

-

Purification of the Cyclooctyne-Modified Antibody: Remove the excess, unreacted linker using a desalting column or through dialysis against the reaction buffer.[5]

Step 2: Conjugation of the Cytotoxic Drug via SPAAC

-

Drug Preparation: Prepare a stock solution of the azide-functionalized cytotoxic drug in a suitable solvent (e.g., DMSO).

-

Click Reaction: Add the azide-functionalized drug to the purified cyclooctyne-modified antibody. A molar excess of the drug (typically 1.5 to 5 equivalents relative to the antibody) is recommended to ensure complete reaction.

-

Incubation: Incubate the reaction mixture at 4°C to 37°C for 1 to 12 hours. The reaction progress can be monitored by LC-MS to observe the shift in molecular weight of the antibody.

-

Purification of the ADC: Purify the final ADC conjugate to remove any unreacted drug and other reagents. This is a critical step and can be achieved using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography.[8][9][10]

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry (MS).[1][11][12]

-

Purity and Aggregation: Assessed by SEC and SDS-PAGE.

-

Antigen Binding: The ability of the ADC to bind to its target antigen should be confirmed using methods such as ELISA or surface plasmon resonance (SPR).

Visualizations

Experimental Workflow for ADC Synthesis

References

- 1. agilent.com [agilent.com]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. confluore.com [confluore.com]

- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. lcms.cz [lcms.cz]

- 12. hpst.cz [hpst.cz]

Application Notes and Protocols for Protein Labeling with Cyclooctyne-O-amido-PEG3-PFP ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of proteins with Cyclooctyne-O-amido-PEG3-PFP ester. This bifunctional linker enables a two-step labeling strategy. Initially, the pentafluorophenyl (PFP) ester reacts with primary amines (e.g., lysine residues and the N-terminus) on the protein surface to form a stable amide bond. This introduces a cyclooctyne moiety onto the protein. The cyclooctyne group can then be utilized for a highly specific and efficient copper-free click chemistry reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), with an azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule).[1][2] PFP esters are advantageous for this initial labeling step as they exhibit greater resistance to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[3][4]

Data Presentation

Table 1: Representative Quantitative Data for PFP Ester-based Protein Labeling and Subsequent Click Chemistry.

Data presented are examples derived from similar labeling systems and should be used as a guideline. Optimal conditions may vary depending on the specific protein and reagents.

| Parameter | Value | Reference |

| PFP Ester Labeling | ||

| Molar Excess of PFP Ester to Protein | 5-20 fold | [5] |

| Typical Degree of Labeling (DoL) | 1-5 labels per antibody | [6][7] |

| Reaction Time | 30 min - 2 hours at room temperature | [6][7] |

| Reaction pH | 7.2 - 8.5 | [3] |

| Labeling Efficiency (vs. NHS Ester) | Higher, due to reduced hydrolysis | [3] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ||

| Molar Excess of Azide-Molecule to Labeled Protein | 1.5 - 10 fold | [8] |

| Reaction Time | 1 - 12 hours at room temperature | [1][8] |

| Reaction Efficiency | High, near-quantitative | |

| Stability of Triazole Linkage | High | [9] |

Experimental Protocols

Part 1: Labeling of Protein with this compound

This protocol details the modification of a protein with the bifunctional linker to introduce the cyclooctyne handle.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.[3]

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][10]

-

Desalting columns or dialysis equipment for purification.[6]

-

Quenching buffer (optional): 1 M Tris-HCl, pH 8.0.[3]

Procedure:

-

Protein Preparation:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6][10]

-

Immediately before use, dissolve the required amount of the PFP ester in a minimal volume of anhydrous DMF or DMSO to create a 10-100 mM stock solution.[3] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and can hydrolyze.[6][10]

-

-

Conjugation Reaction:

-

Slowly add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11] For sensitive proteins, the reaction can be performed at 4°C overnight.[3]

-

(Optional) To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM to react with any excess PFP ester.[1]

-

-

Purification of Cyclooctyne-Labeled Protein:

-

Characterization and Storage:

-

Determine the degree of labeling (DoL) using methods such as mass spectrometry (to detect the mass shift) or by reacting the cyclooctyne with an azide-containing dye and measuring the absorbance.

-

Store the purified cyclooctyne-labeled protein under conditions optimal for the unmodified protein.

-

Part 2: Copper-Free Click Chemistry Reaction (SPAAC)

This protocol describes the reaction of the cyclooctyne-labeled protein with an azide-containing molecule.

Materials:

-

Purified cyclooctyne-labeled protein from Part 1.

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin, drug molecule).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

-

In a reaction tube, combine the cyclooctyne-labeled protein with a 1.5- to 10-fold molar excess of the azide-containing molecule.[8]

-

-

Click Reaction:

-

Purification of the Final Conjugate:

-

Remove the excess unreacted azide-containing molecule by dialysis or using a desalting column appropriate for the size of the protein conjugate.[1]

-

-

Final Product Characterization:

-

Characterize the final protein conjugate using appropriate methods such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used), mass spectrometry, or functional assays.[1]

-

Store the final conjugate under appropriate conditions, protected from light if a fluorophore was used.

-

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for two-step protein labeling.

Signaling Pathway Diagram (Conceptual)

As this compound is a chemical tool for labeling, it does not have its own signaling pathway. The diagram below illustrates a conceptual use case where a protein, once labeled, is used to track its interaction within a generic signaling cascade.

Caption: Conceptual use of a labeled protein in a signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. precisepeg.com [precisepeg.com]